![molecular formula C6H6BrN3 B11902258 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Cyclization: Intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are often used in substitution reactions.
Major Products:
Oxidation: The major products depend on the specific substrates involved in the reaction.
Substitution: Substitution reactions typically yield derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of kinase inhibition and other biological activities.
Industry: It can be used in the synthesis of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The exact mechanism of action for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s biological activity is likely due to its ability to inhibit specific enzymes and disrupt cellular processes .
Comparison with Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Shares a similar structure but lacks the bromine atom.
6,7-Dihydro-5H-pyrrolo[1,2-B]pyrazine: Another pyrrolopyrazine derivative with different substitution patterns.
Uniqueness: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C6H6BrN3 |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h3H,1-2H2,(H,8,9) |
InChI Key |
ANXSEHDEXJZLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=C(N=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)


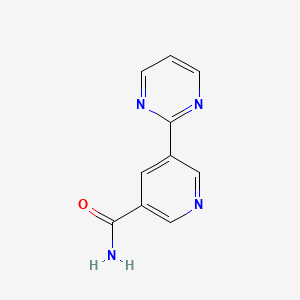
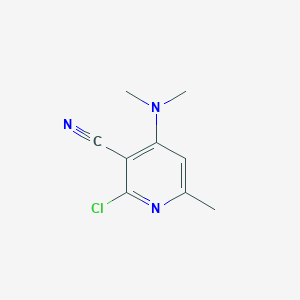
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
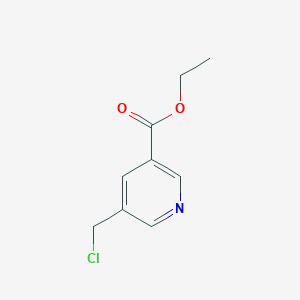
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
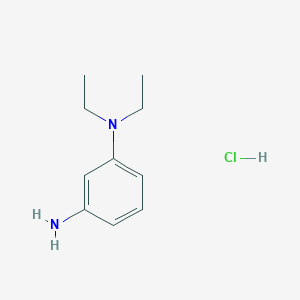
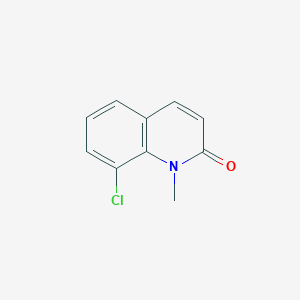
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)

